molecular formula C17H27NO2 B1156026 Neostenine CAS No. 477953-07-4

Neostenine

Cat. No.: B1156026
CAS No.: 477953-07-4
M. Wt: 277.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Biological Activity

Neostenine is a member of the Stemona alkaloid family, which has garnered attention for its diverse biological activities, particularly its antitussive properties. This article synthesizes current research findings, case studies, and detailed data regarding the biological activity of this compound, highlighting its mechanisms, synthesis, and pharmacological potential.

Overview of this compound

This compound is structurally related to other Stemona alkaloids and is primarily extracted from plants traditionally used in Eastern medicine for treating respiratory ailments. Its key biological activities include antitussive effects, insecticidal properties, and potential neurochemical interactions.

Antitussive Activity

This compound has been extensively studied for its antitussive effects. Research indicates that it exhibits strong antitussive activity in animal models, specifically in guinea pigs subjected to citric acid-induced coughing. This finding supports traditional uses of Stemona extracts in treating coughs.

Key Research Findings

  • In Vivo Studies : A study demonstrated that this compound significantly reduced cough frequency in guinea pigs when administered at appropriate dosages. The mechanism appears to be linked to its action on central nervous system receptors, although specific receptor interactions remain to be fully elucidated .
  • Receptor Profiling : this compound was screened against various G protein-coupled receptors (GPCRs), revealing selective binding to muscarinic M5 receptors and sigma receptors. However, it did not show activity at opioid receptors, indicating a unique pathway for its antitussive effect .
  • Synthetic Analogues : The synthesis of this compound analogues has been pursued to enhance its biological activity and understand structure-activity relationships. Over 100 analogues were tested for their pharmacological profiles, leading to the identification of compounds with improved receptor affinity .

Synthesis of this compound

The total synthesis of this compound has been a subject of significant interest due to its complex structure. Various synthetic routes have been developed:

  • Diels-Alder Reaction : A tandem Diels-Alder/azido Schmidt reaction has been employed to synthesize this compound efficiently. This method allows for the construction of multiple stereocenters in a single step, facilitating the creation of the alkaloid's core structure .
  • Enantioselective Synthesis : Recent advancements include enantioselective total synthesis methods that utilize rearrangement reactions to introduce stereocenters effectively. These strategies are crucial for producing specific isomers with desired biological activities .

Case Studies

Several case studies have highlighted the practical applications and implications of this compound's biological activities:

  • Case Study 1 : A study focused on the antitussive efficacy of this compound compared to other known agents revealed that this compound offers a non-narcotic alternative for cough suppression without the side effects associated with opioids .
  • Case Study 2 : Research into the insecticidal properties of this compound showed promise against agricultural pests, suggesting potential applications in pest management within sustainable agriculture frameworks .

Properties

IUPAC Name

(1S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIHYOJMCBKEER-FGBMJVKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](CC3)[C@H]4[C@@H]1OC(=O)[C@H]4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity reported for Neostenine?

A1: this compound has shown significant antitussive activity in preclinical studies using guinea pig models. [] Specifically, it demonstrated efficacy in reducing cough frequency induced by citric acid aerosol stimulation. []

Q2: How does the structure of this compound relate to its antitussive activity?

A2: Research suggests that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus within the this compound structure is crucial for its antitussive activity. [] Furthermore, the all-cis configuration at the three ring junctions appears to be the optimal configuration for this specific activity. []

Q3: Have any studies investigated the absorption of this compound?

A3: Yes, research using a Caco-2 monolayer model, which mimics the intestinal lining, indicates this compound exhibits high absorptive permeability. [] This suggests it is likely well-absorbed following oral administration. []

Q4: Does this compound interact with any transporter proteins?

A4: Studies suggest this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter found in the intestine. [] This interaction could potentially influence its absorption and distribution within the body. []

Q5: Are there any other reported biological activities for this compound?

A5: Beyond its antitussive effects, this compound has shown potential in other areas. It has demonstrated inhibitory activity against lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells, suggesting possible anti-inflammatory properties. [] Additionally, research into synthetic Stemona alkaloid analogues, inspired by natural products like this compound, has revealed a class of potent sigma ligands. [] These findings highlight the potential of this compound and its analogues as valuable tools for exploring various biological pathways.

Q6: What synthetic strategies have been explored to produce this compound?

A6: Several total syntheses of this compound have been achieved, showcasing the evolution of synthetic organic chemistry. One approach utilized a chirality transfer strategy with acyclic polyol intermediates, culminating in the first enantioselective total synthesis. [] Another elegant approach employed a protecting group-free synthesis featuring a [5+2] maleimide photocycloaddition to assemble the fused pyrrolo[1,2-a]azepine core, highlighting a concise and efficient route. []

Q7: Are there any known sources of this compound besides laboratory synthesis?

A7: Yes, this compound is a naturally occurring alkaloid found in the roots of Stemona tuberosa, a plant used in traditional Chinese medicine. [, ]

Q8: Have any computational studies been conducted on this compound or its analogues?

A8: While the provided abstracts don't explicitly detail computational studies on this compound itself, research on Stemona alkaloid analogues involved screening over 100 analogues for activity against G protein-coupled receptors. [] This suggests computational methods might have been employed for initial screening or to guide analogue design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.